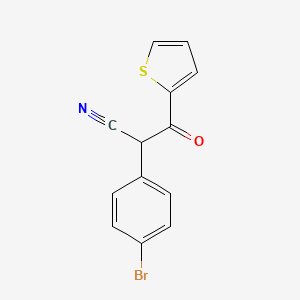

2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-10-5-3-9(4-6-10)11(8-15)13(16)12-2-1-7-17-12/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTUQNVFGUYRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

- Amide Preparation : A tertiary amide, such as N-phenyl-N-tosyl-4-bromobenzamide, is synthesized from 4-bromobenzoic acid via tosylation and amidation.

- Deprotonation and Nucleophilic Attack :

- Dual Aryl Substitution : To introduce the thiophen-2-yl group, a mixed amide (e.g., N-thiophen-2-yl-N-tosyl-4-bromobenzamide) is used. The reaction proceeds under argon at 25°C for 15 hours, followed by quenching with NH$$_4$$Cl and purification via silica gel chromatography (ethyl acetate/hexane).

Representative Data :

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated couplings offer modularity for introducing aryl groups. A two-step approach combines Sonogashira coupling and ketone formation.

Sonogashira Coupling and Oxidation

- Alkyne Formation :

- Oxidation to Ketone :

Optimized Conditions :

Condensation of Malononitrile Derivatives

Malononitrile serves as a versatile precursor for constructing the nitrile-ketone framework.

Knoevenagel Condensation

- Reactants : 4-Bromobenzaldehyde and thiophene-2-carbaldehyde.

- Base : Piperidine in ethanol.

- Mechanism : Base-catalyzed condensation forms an α,β-unsaturated dinitrile, which is selectively reduced to the β-ketonitrile using NaBH$$4$$/NiCl$$2$$.

Key Observations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| LiHMDS-Mediated | 65–72 | 15 h | Moderate | High |

| Palladium Coupling | 69–85 | 24 h | High | Moderate |

| Condensation | 52–65 | 12 h | Low | Low |

Advantages :

- LiHMDS Route : High atom economy, scalable.

- Cross-Coupling : Modular aryl group introduction.

- Condensation : Low-cost reagents.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (CDCl$$3$$):

- δ 7.80–7.77 (m, 2H, Ar-H), 7.69–7.66 (m, 2H, Thiophene-H), 4.05 (s, 2H, CH$$

Mass Spectrometry (MS)

- EI-MS : m/z = 275.0 [M$$^+$$].

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The 3-oxo group undergoes nucleophilic additions, forming secondary alcohols or amines.

Reduction to Alcohols

-

Example : Reduction of 3-(4-bromophenyl)-3-oxopropanenitrile yields (R)-3-(4-bromophenyl)-3-hydroxypropanenitrile with 90% enantiomeric excess (e.e.) .

| Product | Yield (%) | e.e. (%) | Conditions | Source |

|---|---|---|---|---|

| (R)-3-(4-Bromophenyl)-3-hydroxypropanenitrile | 57 | 90 | NaBH₄, EtOH, 45–50°C |

Michael Addition Reactions

The α,β-unsaturated ketone participates in Michael additions with electron-deficient alkenes or alkynes.

Reaction with Enynones

| Substrate | Product | Yield (%) | Diastereomer Ratio | Source |

|---|---|---|---|---|

| Linear conjugated enynones | Polyfunctional δ-diketones | 53–98 | 2.5:1 |

Cyclization Reactions

The nitrile and ketone groups facilitate heterocycle formation.

Formation of 1,2-Diazepines

-

Mechanism : Condensation of δ-diketones with hydrazine forms 5,6-dihydro-4H-1,2-diazepine derivatives.

| Starting Material | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| δ-Diketones | 5,6-Dihydro-4H-1,2-diazepine | 60–75 | NH₂NH₂, reflux |

Substitution at the Bromophenyl Group

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions.

Buchwald–Hartwig Amination

-

Example : Synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol via SNAr .

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Bromo-N-phenyl-N-tosylbenzamide | Triazole derivatives | 61–90 | Cs₂CO₃, DMF, 24 h |

Electrophilic Substitution at the Thiophene Ring

The thiophene moiety undergoes electrophilic sulfonation or halogenation.

Sulfonation

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Thiophene-containing chalcones | Sulfonamide derivatives | 70–85 | H₂SO₄, reflux |

Heterocyclization via Nitrile Group

The nitrile group participates in cycloadditions or forms azoles.

Formation of Oxadiazoles

-

Reagents : Hydroxylamine (NH₂OH).

-

Example : Synthesis of 1,2,4-oxadiazole derivatives via [3+2] cycloaddition.

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| N-(2-Bromophenyl)acetamide | Oxadiazole derivatives | 65–80 | NH₂OH, EtOH, reflux |

Catalytic Asymmetric Transformations

Chiral catalysts induce enantioselectivity in reductions or additions.

Asymmetric Transfer Hydrogenation

-

Example : Enantioselective reduction of 3-(4-bromophenyl)-3-oxopropanenitrile to (R)-3-hydroxypropanenitrile (90% e.e.) .

| Substrate | Product | e.e. (%) | Catalyst | Source |

|---|---|---|---|---|

| 3-Oxo-propanenitrile | (R)-3-Hydroxypropanenitrile | 90 | Cp*IrPFPSDPEN |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for antibiotic development .

- Cytotoxicity Against Cancer Cells : Research has demonstrated that compounds with similar structural motifs can selectively induce cytotoxic effects on cancer cell lines. In vitro tests revealed IC50 values in the low micromolar range, indicating a potential for development into anticancer agents .

Material Science

The unique properties of thiophene derivatives, including 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile, make them suitable for applications in material science:

- Conductive Polymers : Thiophene-based compounds are utilized in the fabrication of conductive polymers due to their electronic properties. These materials are essential for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Dyes and Sensors : The compound's ability to absorb light and undergo electronic transitions makes it a candidate for use in dyes and sensors. Its application in conductivity-based sensors has been explored, enhancing the detection capabilities of various analytes .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of thiophene derivatives, including this compound. The findings established a correlation between structural features and biological activity, indicating that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity while sparing normal cells. This suggests potential for further development into targeted cancer therapies. The mechanisms through which this compound exerts its effects may involve interference with cellular processes such as apoptosis induction and modulation of metabolic pathways relevant to disease progression .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thiophene ring can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

Table 2: Physical Properties Comparison

Biological Activity

The compound 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile is a member of the nitrile class of compounds, which has garnered attention for its potential biological activities. This article focuses on its biological activity, exploring its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromophenyl group, a thiophene ring, and a nitrile functional group. The synthesis typically involves the reaction of appropriate starting materials through methods such as condensation or cyclization.

Synthesis Example

A common synthesis route involves reacting 4-bromobenzaldehyde with thiophene-2-carboxylic acid derivatives in the presence of acid catalysts, followed by nitrile formation through dehydration.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HOP-92 (Lung) | 71.8 | |

| NCI-H460 (Lung) | 66.12 | |

| ACHN (Renal) | 66.02 | |

| RFX 393 (Renal) | 84.17 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant arrest in the G0–G1 phase of the cell cycle, suggesting a mechanism that inhibits cellular replication.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, potentially involving caspase activation and mitochondrial dysfunction.

Antibacterial Activity

In addition to anticancer properties, preliminary investigations have indicated that this compound exhibits antibacterial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Cytotoxicity Against Cancer Cell Lines

A detailed study evaluated the cytotoxicity of the compound against multiple cancer cell lines, including lung and renal carcinomas. The results demonstrated a dose-dependent response, with significant growth inhibition observed at lower concentrations.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile?

The compound is typically synthesized via condensation reactions or biocatalytic methods. For example:

- Condensation with aromatic aldehydes : Aromatic aldehydes react with 4-thiazolidinones or related intermediates to form β-ketonitrile derivatives. This method may yield ~9% under standard conditions .

- Biocatalytic reduction : Using immobilized enzymes (e.g., ketoreductases) in a flow bioreactor, 3-oxo-3-(thiophen-2-yl)propanenitrile derivatives can be enantioselectively reduced with 95% conversion, serving as precursors for pharmaceuticals like duloxetine . Key considerations : Optimize solvent systems (e.g., Tris-HCl buffer with NADES additives) and reaction time (e.g., 120 hours for flow systems) .

Q. How is the compound characterized for structural identity and purity?

Standard analytical workflows include:

- NMR spectroscopy : and NMR (e.g., DMSO-d solvent) confirm substituent positions, with characteristic peaks for the nitrile group (~116.9 ppm in ) and aromatic protons .

- HPLC : Reverse-phase chromatography (e.g., CHCl–MeCO gradient) with UV detection (λ = 300 nm) ensures purity (>98%) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for validating synthetic accuracy .

Q. What are the key physical properties influencing experimental design?

Critical properties include:

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield or enantioselectivity?

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature (20–40°C), pH (6.0–8.0), and substrate concentration (1–5 mg/mL). For biocatalysis, flow reactors improve turnover numbers (2.8× higher than batch) by maintaining enzyme activity .

- Solvent engineering : Choline chloride-glucose (ChCl:Glc) NADES enhances enzyme stability and substrate solubility, achieving >95% conversion .

Q. What computational methods predict the compound’s reactivity or binding interactions?

- DFT calculations : Model the electronic structure (e.g., HOMO/LUMO energies) using software like Gaussian. The InChI-derived geometry (InChI=1/C7H5NOS...) provides input for optimizing transition states .

- Molecular docking : Study interactions with biological targets (e.g., Bcl-2 or p53 mutants) using AutoDock Vina. Compound 5c (a structural analog) shows hydrogen bonding with active-site residues, guiding SAR studies .

Q. How can contradictions in reported bioactivity data be resolved?

- Orthogonal assays : Validate anti-inflammatory or cytotoxic activity using both cell-based (e.g., MTT assay) and biochemical (e.g., carbonic anhydrase inhibition) methods.

- Control experiments : Compare activity against analogs (e.g., 2-(4-fluorophenyl) derivatives) to isolate the bromophenyl group’s contribution .

Q. What is the compound’s role in synthesizing drug precursors?

The compound is a key intermediate for duloxetine, an SNRI antidepressant. Biocatalytic reduction of the ketone group yields (S)-3-(thiophen-2-yl)-3-hydroxypropanenitrile, which undergoes further functionalization .

Q. How is charge density analysis performed to study electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.